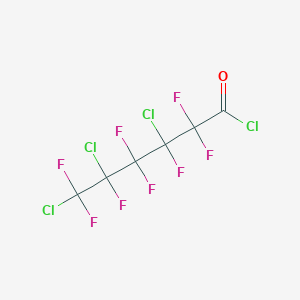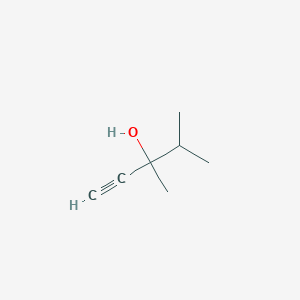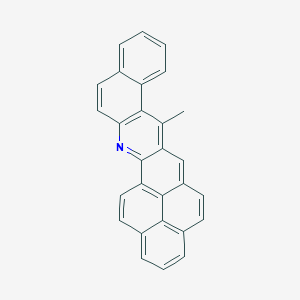
3,5,6-Trichlorooctafluorohexanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trichlorooctafluorohexanoyl chloride: is a chemical compound with the molecular formula C6Cl3F8O . It is a chlorinated and fluorinated derivative of hexanoyl chloride, characterized by the presence of three chlorine atoms and eight fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trichlorooctafluorohexanoyl chloride typically involves the chlorination and fluorination of hexanoyl chloride. The process can be carried out using chlorine gas and fluorine gas under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors equipped with cooling systems to manage the heat generated during the reaction. The use of catalysts can enhance the efficiency of the process, and the product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trichlorooctafluorohexanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5,6-Trichlorooctafluorohexanoic acid and hydrochloric acid.
Reduction: It can be reduced to form less chlorinated and fluorinated derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
3,5,6-Trichlorooctafluorohexanoic acid: Formed from hydrolysis.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3,5,6-Trichlorooctafluorohexanoyl chloride is used as an intermediate in the synthesis of various fluorinated compounds. It is also employed in the preparation of specialty chemicals and materials with unique properties .
Biology and Medicine: In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function. Its reactivity makes it useful for creating fluorinated analogs of biologically active compounds .
Industry: In the industrial sector, it is used in the production of fluorinated polymers and surfactants. These materials have applications in coatings, lubricants, and other high-performance products .
Mechanism of Action
The mechanism of action of 3,5,6-Trichlorooctafluorohexanoyl chloride involves its high reactivity due to the presence of multiple electronegative chlorine and fluorine atoms. These atoms create a highly polarized molecule, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various substituted products, and its hydrolysis leads to the formation of the corresponding acid .
Comparison with Similar Compounds
- 3,5,6-Trichlorooctafluorohexanoic acid
- 3,5,6-Trichlorooctafluorohexanol
- 3,5,6-Trichlorooctafluorohexanamide
Comparison: Compared to its similar compounds, 3,5,6-Trichlorooctafluorohexanoyl chloride is more reactive due to the presence of the acyl chloride functional group. This makes it a valuable intermediate in chemical synthesis, as it can easily undergo various reactions to form a wide range of products. Its high reactivity also distinguishes it from other less reactive derivatives .
Properties
IUPAC Name |
3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDCMJCNRXFMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375294 |
Source


|
| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-98-6 |
Source


|
| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)











